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Compound of Interest

2-Bromo-4-tert-butyl-6-
Compound Name:
methylphenol

Cat. No. B1600715

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed overview of the analytical techniques and
protocols for the structural characterization and purity assessment of 2-Bromo-4-tert-butyl-6-
methylphenol (CAS No: 1516-93-4). The methodologies described herein are fundamental for
quality control, regulatory submission, and research and development in the pharmaceutical
and chemical industries. The protocols cover spectroscopic, chromatographic, and thermal
analysis techniques to ensure a comprehensive characterization of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-tert-butyl-6-methylphenol is
presented below. This data is crucial for the selection and optimization of appropriate analytical
methods.
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Property Value Technique Reference

2-bromo-6-tert-butyl-4-

IUPAC Name methylphenol [1]
Molecular Formula C11H1sBrO [1]
Molecular Weight 243.14 g/mol [1]
Exact Mass 242.03063 Da Mass Spectrometry[1]
CAS Number 1516-93-4 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technigue for elucidating the molecular structure of
a compound by providing information about the chemical environment of magnetically active
nuclei, such as *H and 3C.

Protocol: 'H and 13C NMR Analysis

 Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband
probe.

e Sample Preparation:
o Accurately weigh 5-10 mg of the 2-Bromo-4-tert-butyl-6-methylphenol sample.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry NMR tube.

o Add a small amount of Tetramethylsilane (TMS) as an internal standard (0O ppm).
o Experimental Parameters:
o 1H NMR:
» Pulse Program: Standard single pulse (zg30).

» Spectral Width: -2 to 12 ppm.
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= Number of Scans: 16-64 (signal-to-noise dependent).

» Relaxation Delay (d1): 1-5 seconds.

o 13C NMR:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2 seconds.

o Data Interpretation (Expected Signals):

o H NMR: The spectrum is expected to show distinct signals for the hydroxyl proton (-OH),
two aromatic protons, the tert-butyl protons, and the methyl protons. The chemical shifts
(8) will be influenced by the electron-withdrawing bromine atom and the electron-donating
alkyl and hydroxy! groups.

o 13C NMR: The spectrum will display 11 distinct carbon signals corresponding to the
molecular structure, including signals for the tert-butyl carbons, aromatic carbons (some
substituted), and the methyl carbon.

Expected Quantitative Data (*H NMR)

Chemical Shift (9, o .
Protons . Multiplicity Integration
ppm) (Predicted)

tert-butyl (-C(CHs)s) ~1.4 Singlet 9H
Methyl (-CH3) ~2.2 Singlet 3H
Aromatic (-CH) 7.0-75 Doublets 2H

| Hydroxyl (-OH) | 5.0 - 6.0 | Singlet (broad) | 1H |
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Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a hybrid technique that combines the separation capabilities of Gas
Chromatography with the detection power of Mass Spectrometry to separate, identify, and
quantify individual components of a sample. Spectral data for 2-Bromo-4-tert-butyl-6-
methylphenol is available via GC-MS analysis.[1]

Protocol: GC-MS Analysis

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e Sample Preparation:

o Prepare a stock solution of the sample at 1 mg/mL in a volatile organic solvent such as
Dichloromethane or Ethyl Acetate.

o Perform serial dilutions to a final concentration of approximately 10-100 pug/mL.
o Experimental Parameters:
o Gas Chromatograph (GC):

= Column: DB-5ms (30 m x 0.25 mm, 0.25 pm film thickness) or equivalent non-polar
capillary column.

» Injector Temperature: 250 °C.
= |njection Mode: Splitless (1 pL injection volume).
» Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

= Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold
for 5 min.

o Mass Spectrometer (MS):

» |onization Mode: Electron lonization (El) at 70 eV.
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= Source Temperature: 230 °C.
» Quadrupole Temperature: 150 °C.

» Scan Range: 40-450 m/z.

o Data Interpretation:

o The retention time from the chromatogram provides a characteristic identifier for the
compound under the specified conditions.

o The mass spectrum will show a molecular ion peak ([M]*) and an [M+2]* peak of nearly
equal intensity, which is characteristic of a monobrominated compound.

o Key fragmentation patterns will include the loss of a methyl group ([M-15]*) and the loss of
a tert-butyl group ([M-57]%).

Expected Quantitative Data (MS)

lon m/z Value Description

Molecular ion peaks (7°Br /
[M]+ 242 | 244 .

81Br isotopes)
[M-CHs]* 2271229 Loss of a methyl group

| [M-CaHo]* | 185/ 187 | Loss of a tert-butyl group |

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate, identify, and quantify components in a mixture. For 2-
Bromo-4-tert-butyl-6-methylphenol, a reversed-phase method is suitable for purity
determination and quantification. A similar methodology has been described for the related
compound 2-Bromo-4-tert-butylphenol.[2]

Protocol: Reversed-Phase HPLC Analysis

 Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
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e Sample Preparation:
o Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile or Methanol.
o Filter the solution through a 0.45 um syringe filter before injection.

o Experimental Parameters:
o Column: C18 column (e.g., 4.6 x 150 mm, 5 yum patrticle size).

o Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid
for MS compatibility) in a 70:30 (v/v) ratio.[2]

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection: UV at 275 nm.
o Injection Volume: 10 pL.
o Data Interpretation:
o The retention time of the main peak is used to identify the compound.
o The peak area is proportional to the concentration and is used for quantification.

o Purity is assessed by calculating the area percentage of the main peak relative to the total
area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule,
causing vibrations of the chemical bonds. It is used to identify the functional groups present in
a compound. A vapor phase IR spectrum for this compound is available in spectral databases.

[1]

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://sielc.com/2-bromo-4-tert-butylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methyl-6-tert-butylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

e Sample Preparation:

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
o Experimental Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Data Interpretation (Expected Absorptions):

o The IR spectrum will confirm the presence of key functional groups.

Expected Quantitative Data (IR)

Wavenumber (cm~?)

Functional Group (Predicted)
redicte

Description

O-H (Phenolic) 3200-3600 (broad) Hydroxyl group stretching
Alkyl C-H stretching (tert-butyl,
C-H (sp?) 2850-3000
methyl)
C=C (Aromatic) 1450-1600 Aromatic ring stretching
C-0O (Phenolic) 1200-1260 C-0O stretching

| C-Br | 500-600 | Carbon-Bromine stretching |

Visualized Workflows
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The following diagrams illustrate the logical workflows for the characterization of 2-Bromo-4-
tert-butyl-6-methylphenol.
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Caption: Overall workflow for analytical characterization.
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Detailed GC-MS Analysis Workflow
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Caption: Step-by-step workflow for GC-MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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